molecular formula C20H16FN3O B3015598 4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether CAS No. 551931-26-1

4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether

Cat. No.: B3015598
CAS No.: 551931-26-1
M. Wt: 333.366
InChI Key: DCQHONXILQMVAP-UHFFFAOYSA-N
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Description

4-Fluorobenzyl 2-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl Ether is a chemical compound built on the pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. Compounds featuring this core structure are frequently investigated as key scaffolds for developing novel therapeutic agents due to their ability to interact with various enzymatic targets. Researchers value this core structure as a bioisostere of purine, which allows it to mimic adenine and interact with ATP-binding sites in various kinases, making it a candidate for inhibitor development . While specific biological data for this exact compound may be limited, closely related analogs have demonstrated significant research value. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis . Other research highlights this scaffold's application in developing inhibitors for cyclin-dependent kinase 2 (CDK2), a well-known target in oncology drug discovery . The structural features of this compound—including the 4-fluorobenzyl ether group and the 2-methylpyrazolo[1,5-a]pyrimidine core—suggest it is a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore chemical space and optimize properties such as potency, selectivity, and metabolic stability in early-stage drug discovery projects. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

7-[2-[(4-fluorophenyl)methoxy]phenyl]-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O/c1-14-12-20-22-11-10-18(24(20)23-14)17-4-2-3-5-19(17)25-13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQHONXILQMVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC=CC=C3OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as an antitumor agent. The pyrazolo[1,5-a]pyrimidine derivatives have been shown to exhibit inhibitory effects on cancer cell proliferation. Studies have indicated that modifications in the structure of these compounds can enhance their anticancer properties by targeting specific pathways involved in tumor growth.

Research indicates that 4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether may interact with various biological targets:

  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines are known to inhibit kinases, which play crucial roles in cellular signaling and cancer progression. This compound's structure suggests it may act as a selective inhibitor against certain kinases.
  • Neuroprotective Effects : Some derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated neuroprotective effects, making this compound a candidate for further studies in neurodegenerative diseases.

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow it to be utilized in the development of novel pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated various pyrazolo[1,5-a]pyrimidine derivatives, including those similar to this compound. The results indicated that these compounds exhibited potent cytotoxic activity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Kinase Inhibition

In another research article from Bioorganic & Medicinal Chemistry Letters, the efficacy of pyrazolo[1,5-a]pyrimidines as kinase inhibitors was explored. The study highlighted how structural variations influenced selectivity and potency against specific kinases associated with cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analogs :
Compound Name Substituents Synthesis Yield Key Reference
4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether 2-methyl, 7-(4-fluorobenzyl ether) N/A Hypothetical (based on )
5-Phenyl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK9) 5-phenyl, 2-(p-tolyl), 7-keto 45%
3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether 2-methyl, 4-(3-fluoropropyl ether) N/A
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-methyl, 2-phenyl, 5-ethyl ester 50% (recrystallized)
  • Synthesis Insights: The target compound’s fluorobenzyl ether group can be synthesized via nucleophilic substitution or coupling reactions, similar to the methods in (6% yield for MK72) and .
Pharmacological Profiles :
Compound Activity Mechanism/Application Reference
Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides Anti-proliferative p21 chemoselective agents
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate COX-2 inhibition, HMG-CoA reductase inhibition Anti-inflammatory, cholesterol control
2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl derivatives Antimicrobial, kinase inhibition Cancer therapy
  • Key Observations :
    • Fluorine substitution (e.g., 4-fluorobenzyl) improves membrane permeability and binding affinity to hydrophobic enzyme pockets .
    • Methyl groups at position 2 (as in the target compound) may reduce metabolic degradation compared to bulkier substituents .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility
This compound ~335.3* 3.2 (estimated) Low aqueous solubility
3-Fluoropropyl analog (CAS 478039-30-4) 285.32 2.8 Moderate in DMSO
MK9 (5-phenyl-2-(p-tolyl) derivative) 317.36 4.1 Poor in water

*Calculated based on structural analogs in .

  • Critical Notes: The 4-fluorobenzyl group increases hydrophobicity (higher LogP) compared to alkyl ethers (e.g., 3-fluoropropyl) . Carboxylate esters (e.g., ) improve solubility but may reduce metabolic stability.

Crystallographic and Stability Data

  • Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate forms hydrogen-bonded dimers and π-π stacking networks, enhancing crystal stability .
  • Fluorinated analogs (e.g., 4-fluorobenzyl) may exhibit similar packing efficiency due to halogen interactions .

Biological Activity

4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether is a synthetic organic compound notable for its complex structure and potential biological activities. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse applications in medicinal chemistry, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparisons with similar compounds.

  • IUPAC Name : 7-[2-[(4-fluorophenyl)methoxy]phenyl]-2-methylpyrazolo[1,5-a]pyrimidine
  • Molecular Formula : C20H16FN3O
  • CAS Number : 551931-26-1

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The pyrazolo[1,5-a]pyrimidine core is known to modulate various biochemical pathways by binding to target proteins, which can lead to alterations in cellular processes.

Key Mechanisms

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as tyrosinase (TYR), which is involved in melanin production. Inhibitors of TYR are explored for their potential in treating hyperpigmentation disorders.
  • Cellular Interaction : It acts as a fluorescent probe for studying intracellular processes, enhancing our understanding of cellular dynamics and interactions.

Biological Activity Data

Research has indicated various biological activities associated with this compound. Below is a summary of notable findings:

StudyBiological ActivityIC50 Value (μM)Reference
Inhibition of TYRCompetitive inhibition leading to reduced melanin synthesis0.18 (compared to kojic acid at 17.76)
Antimicrobial ActivityDemonstrated efficacy against various bacterial strainsNot specified
Anticancer PotentialInduced apoptosis in cancer cell linesNot specified

Case Studies

  • Tyrosinase Inhibition : A study investigated the inhibition of TYR by derivatives of 4-Fluorobenzyl compounds. One derivative showed an IC50 value of 0.18 μM, significantly more potent than the standard reference compound kojic acid (IC50 = 17.76 μM). This highlights the potential for developing effective agents against hyperpigmentation disorders .
  • Antimicrobial Studies : The compound has been evaluated for its antimicrobial properties against several pathogens. Although specific IC50 values were not provided, preliminary results indicate promising activity that warrants further investigation .

Comparison with Similar Compounds

The unique structural features of this compound distinguish it from other pyrazolo[1,5-a]pyrimidines:

CompoundStructural FeaturesBiological Activity
4-Methylbenzyl Pyrazolo[1,5-a]pyrimidineMethyl group substitutionModerate TYR inhibition
4-Chlorobenzyl Pyrazolo[1,5-a]pyrimidineChlorine atom substitutionLower antimicrobial activity compared to fluorinated derivatives

The presence of the fluorobenzyl group in this compound enhances its binding affinity and biological activity compared to other derivatives.

Q & A

Q. What are the recommended synthetic routes for preparing 4-fluorobenzyl 2-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting a pyrazolo[1,5-a]pyrimidine core (e.g., 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine) with a fluorobenzyl-substituted phenol derivative under basic conditions. Key parameters include:

  • Catalyst/Base: Triethylamine (TEA) or K₂CO₃ in polar aprotic solvents like acetonitrile (60°C, inert atmosphere) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
  • Yield Optimization: Excess fluorobenzyl bromide and extended reaction time (12–24 hrs) improve yields. Monitor via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Analytical Techniques:
    • HPLC/LC-MS: Use a C18 column (acetonitrile/water gradient) to confirm purity (>95%).
    • 1H/13C NMR: Verify substituent positions (e.g., fluorobenzyl protons at δ 5.1–5.3 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .
    • Elemental Analysis: Match calculated vs. observed C, H, N percentages (e.g., C: ~62.7%, N: ~24.4%) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of pyrazolo[1,5-a]pyrimidine derivatives with enhanced bioactivity?

Methodological Answer: SAR studies focus on modifying substituents to optimize interactions with biological targets (e.g., kinases, receptors):

  • Pyrimidine Core: Methyl groups at C2 improve metabolic stability .
  • Fluorobenzyl Ether: The 4-fluoro substituent enhances lipophilicity and membrane permeability .
  • Activity Testing: Use in vitro assays (e.g., IC₅₀ determination against cancer cell lines) and molecular docking to predict binding to targets like B-Raf kinase .

Q. Table 1: SAR Trends in Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent PositionModificationBiological ImpactReference
C2 (Pyrimidine)Methyl group↑ Metabolic stability
C7 (Phenyl ether)4-Fluorobenzyl↑ Lipophilicity, kinase inhibition
C3 (Phenyl ring)Trifluoromethyl↑ Binding affinity (e.g., B-Raf kinase)

Q. What crystallographic or computational methods resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (SHELXL for refinement) to determine bond lengths/angles. For example, pyrazolo[1,5-a]pyrimidine cores exhibit planar geometry with dihedral angles <5° between rings .
  • DFT Calculations: Optimize structures at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from assay conditions or compound stability. Mitigation strategies include:

  • Standardized Assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls .
  • Stability Testing: Monitor compound degradation in DMSO/PBS via LC-MS over 24 hrs .
  • Dose-Response Curves: Generate IC₅₀ values in triplicate to account for variability .

Methodological Design Considerations

Q. What experimental designs are critical for evaluating in vivo efficacy of this compound?

Methodological Answer:

  • Animal Models: Use xenograft mice (e.g., HT-29 colon cancer) with daily oral dosing (10–50 mg/kg).
  • Pharmacokinetics: Measure plasma half-life (t₁/₂) via LC-MS/MS and assess metabolite formation .
  • Toxicity Screening: Monitor liver enzymes (ALT/AST) and body weight weekly .

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